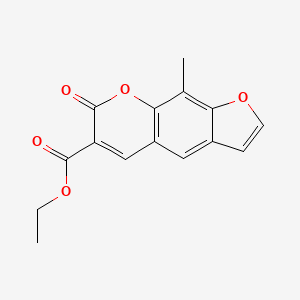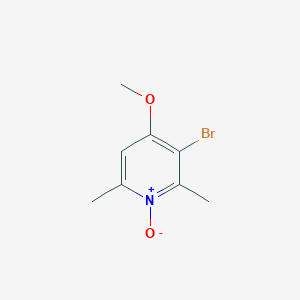
3-Bromo-4-methoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to the pyridine ring, along with an N-oxide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide typically involves the bromination of 4-methoxy-2,6-dimethylpyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The oxidation step can be carried out using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding pyridine, and the methoxy group can be oxidized to a carbonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like ethanol or DMF.
Oxidation and Reduction: Hydrogenation catalysts for reduction (e.g., palladium on carbon) and oxidizing agents like potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include 4-methoxy-2,6-dimethylpyridine derivatives with various substituents replacing the bromine atom.
Oxidation and Reduction: Products include 4-methoxy-2,6-dimethylpyridine and 4-formyl-2,6-dimethylpyridine.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
3-Bromo-2,6-dimethylpyridine: Lacks the methoxy and N-oxide groups, resulting in different reactivity and applications.
4-Methoxy-2,6-dimethylpyridine:
2,6-Dimethylpyridine N-oxide: Lacks the bromine and methoxy groups, leading to distinct properties and applications.
Uniqueness
3-Bromo-4-methoxy-2,6-dimethylpyridine 1-oxide is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom allows for further functionalization, while the methoxy and N-oxide groups influence its electronic properties and interactions with other molecules.
特性
CAS番号 |
54754-79-9 |
|---|---|
分子式 |
C8H10BrNO2 |
分子量 |
232.07 g/mol |
IUPAC名 |
3-bromo-4-methoxy-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-7(12-3)8(9)6(2)10(5)11/h4H,1-3H3 |
InChIキー |
BCUSMAPAYQSDMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)

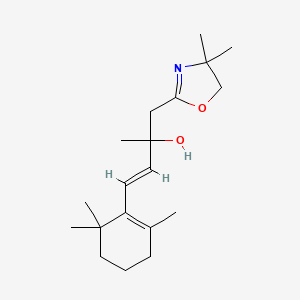

![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)

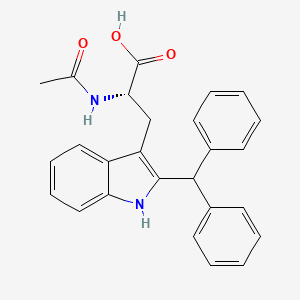

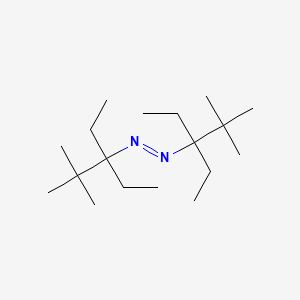


![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
